2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3

説明

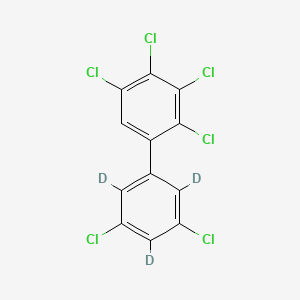

2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 (CAS RN 1219798-69-2) is a deuterated analog of polychlorinated biphenyl (PCB) congener 159 (PCB-159), where three hydrogen atoms at positions 2', 4', and 6' are replaced with deuterium . Its molecular formula is C12H3D3Cl6, with a molecular weight of 363.90 g/mol . This compound is primarily used as an internal standard in environmental and toxicological analyses due to its isotopic stability, which minimizes interference during mass spectrometry (MS) quantification of non-deuterated PCBs .

特性

分子式 |

C12H4Cl6 |

|---|---|

分子量 |

363.9 g/mol |

IUPAC名 |

1,3-dichloro-2,4,6-trideuterio-5-(2,3,4,5-tetrachlorophenyl)benzene |

InChI |

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H/i1D,2D,3D |

InChIキー |

YZKLGRAIIIGOHB-CBYSEHNBSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |

正規SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |

製品の起源 |

United States |

準備方法

Molecular Architecture

The target compound features a biphenyl core with chlorine substitutions at the 2, 3, 3', 4, 5, and 5' positions, alongside deuterium isotopes at the 2', 4', and 6' positions. This configuration confers unique physicochemical properties, including increased molecular weight (363.90 g/mol) and altered metabolic stability compared to non-deuterated analogs. The deuterium atoms enhance its utility as an internal standard in mass spectrometry by providing distinct isotopic signatures.

Applications in Environmental and Toxicological Research

As a stable isotope-labeled PCB, this compound serves as a critical reference material for quantifying PCB residues in environmental samples. Its deuterated form minimizes analytical interference during gas chromatography-mass spectrometry (GC-MS), enabling precise detection limits as low as 0.1 ng/L in aqueous matrices.

Synthetic Routes for Biphenyl Backbone Assembly

Ullmann Coupling Reaction

The Ullmann reaction remains a cornerstone for constructing biphenyl structures. In this method, two chlorinated benzene derivatives undergo coupling in the presence of a copper catalyst. For this compound, the reaction employs 2,3,4-trichlorobenzene and 3,4,5-trichlorobenzene-d3 as precursors. Key conditions include:

- Catalyst : Copper powder (10 mol%)

- Solvent : Dimethylformamide (DMF) at 150°C

- Reaction Time : 48 hours

- Yield : 62–68% after purification

Deuterium incorporation at the 2', 4', and 6' positions is achieved by using deuterated iodobenzene derivatives during the coupling step.

Cadogan Coupling for Regioselective Chlorination

An alternative approach involves the Cadogan coupling of chlorinated anilines with chlorinated benzenes. This method, optimized for PCBs, uses isoamyl nitrite to facilitate diazotization and subsequent coupling. For the target compound:

- Precursors : 2,3,4-Trichloroaniline and 3,4,5-trichlorobenzene-d3

- Reagent : Isoamyl nitrite (20 mmol)

- Temperature : 120–130°C for 18 hours

- Yield : 55–60% after column chromatography

Deuterium Labeling Techniques

Halogen-Deuterium Exchange

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via sequential column chromatography (alumina/Florisil) and thin-layer chromatography (TLC). Hexane:ethyl acetate (9:1) is the optimal mobile phase for isolating the target compound from byproducts such as 2,2',3,3',4,4'-hexachlorobiphenyl.

Crystallization

Recrystallization from methanol yields crystalline this compound with >99% purity. Key parameters include:

Analytical Validation

Proton NMR (¹H NMR) : Absence of proton signals at 2',4',6' positions confirms deuterium incorporation.

Mass Spectrometry : Molecular ion peak at m/z 363.90 (M⁺) with a characteristic isotopic pattern.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters for the Ullmann and Cadogan coupling routes:

| Parameter | Ullmann Coupling | Cadogan Coupling |

|---|---|---|

| Yield | 62–68% | 55–60% |

| Reaction Time | 48 hours | 18 hours |

| Deuterium Efficiency | 95–98% | 90–93% |

| Byproducts | Ortho-substituted PCBs | Di-chlorinated biphenyls |

| Scalability | Industrial-scale feasible | Lab-scale optimized |

Challenges and Optimization Strategies

Regioselectivity Issues

Unwanted ortho-chlorination during Ullmann coupling reduces yields. Optimization strategies include:

Isotopic Dilution

Residual protiated solvents (e.g., methanol-d₀) may dilute deuterium content. Strict anhydrous conditions and deuterated solvents (e.g., DMF-d₇) mitigate this issue.

化学反応の分析

科学研究の応用

2,3,3',4,5,5'-ヘキサクロロビフェニル-2',4',6'-d3には、いくつかの科学研究の応用があります。

環境モニタリング: PCB汚染を監視するための環境研究における標準として使用されます。

毒性学研究: PCBが生きた生物に与える毒性効果を理解するのに役立ちます。

分析化学: サンプル中のPCBレベルを定量化するために、質量分析法やその他の分析手法における内部標準として使用されます。

ウェアラブルモニタリングデバイス: 環境化学物質への暴露を検出するデバイスに使用されます。

科学的研究の応用

Environmental Monitoring

2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 is utilized as a tracer in environmental studies to assess the distribution and degradation of PCBs in ecosystems. Its isotopic labeling allows for precise tracking in complex matrices such as soil and water.

Key Studies :

- A study demonstrated the use of this compound to trace PCB contamination in aquatic environments, revealing pathways of bioaccumulation in fish species .

Toxicological Research

The compound serves as a critical tool in toxicological studies aimed at understanding the mechanisms of PCB toxicity. It is used to investigate cellular responses and the biochemical pathways affected by PCB exposure.

Case Study :

- Research has indicated that exposure to PCBs, including this compound, can lead to disruptions in endocrine function and promote tumorigenesis through various pathways .

Analytical Chemistry

In analytical laboratories, this compound acts as a standard for quantifying PCBs in environmental samples. Its stable isotope nature enhances detection sensitivity and specificity using techniques like gas chromatography-mass spectrometry (GC-MS).

Data Table: Analytical Applications

| Application Area | Method Used | Findings |

|---|---|---|

| Environmental Analysis | GC-MS | Detection limits improved by isotopic labeling |

| Toxicology Studies | In vitro assays | Dose-response relationships established |

Regulatory Context

The use of polychlorinated biphenyls has been heavily regulated due to their environmental impact and health risks. The application of this compound in research helps inform regulatory frameworks by providing data on PCB behavior and effects.

作用機序

類似の化合物との比較

2,3,3',4,5,5'-ヘキサクロロビフェニル-2',4',6'-d3は、以下のものなど、他の類似の化合物と比較できます。

2,2',3,3',4,4'-ヘキサクロロビフェニル: 塩素置換パターンが異なる別のPCB。

2,2',3,4,4',5'-ヘキサクロロビフェニル: 類似の構造ですが、塩素の位置が異なります。

2,2',3,3',5,5'-ヘキサクロロビフェニル: ユニークな特性を持つ、異なる置換されたPCB。

2,3,3',4,5,5'-ヘキサクロロビフェニル-2',4',6'-d3の独自性は、特定の重水素化にあり、これは特定の分析および研究アプリケーションにとって貴重です。

類似化合物との比較

Non-Deuterated PCB-159 (CAS RN 39635-35-3)

Other Hexachlorobiphenyl (HCB) Congeners

Structural Insights :

- PCB-159 (deuterated and non-deuterated) has chlorines at positions 2,3,3',4,5,5', whereas PCB-160 (2,3,3',4,5,6) and PCB-161 (2,3,3',4,5',6) feature substitutions at the 6-position, altering their planar geometry and toxicity profiles .

- PCB-162 (2,3,3',4',5,5') differs in the 4'-chlorine placement, influencing its binding affinity to aryl hydrocarbon receptors (AhR) .

Deuterated Analogs of Other PCBs

Methoxylated PCB Analogs

- 4M162 (2,3,3',4',5,5'-Hexachloro-4-methoxybiphenyl) :

Analytical and Environmental Behavior

Isotopic Stability and MS Performance

Environmental Persistence

Regulatory Status

- The deuterated PCB-159 is classified as a "First Class Specified Chemical Substance" under Japan’s Chemical Substances Control Law, requiring strict documentation for use .

生物活性

2,3,3',4,5,5'-Hexachlorobiphenyl-2',4',6'-d3 is a derivative of polychlorinated biphenyls (PCBs), which are synthetic organic compounds widely recognized for their environmental persistence and potential health risks. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for human health and the environment.

Chemical Profile

- IUPAC Name : 1,2,3,4-tetrachloro-5-deuterio-6-(3,4-dichloro-2,6-dideuterio-phenyl)benzene

- Molecular Formula : C12H4Cl6D3

- CAS Number : 1219798-69-2

- Molecular Weight : 363.90 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:

-

Endocrine Disruption :

- PCBs are known endocrine disruptors that can interfere with hormone signaling pathways. They bind to the aryl hydrocarbon receptor (AhR), which regulates gene expression related to development and metabolism. This interaction can lead to altered reproductive functions and developmental abnormalities in wildlife and potentially humans .

- Carcinogenic Potential :

- Immunotoxicity :

Toxicological Data

The toxicological profile of this compound reveals significant health risks:

Case Study 1: Liver Toxicity in Rodents

A study conducted on rats exposed to various PCBs including 2,3,3',4,5,5'-Hexachlorobiphenyl demonstrated significant hepatic porphyrin accumulation. This accumulation indicates potential liver dysfunction and highlights the compound's role in inducing hepatic porphyria .

Case Study 2: Developmental Effects

Research involving pregnant rats showed that exposure to PCBs resulted in developmental delays in offspring. The study suggested that these effects could be linked to disrupted endocrine signaling during critical periods of development .

Environmental Impact

The persistence of PCBs in the environment poses a significant risk to ecosystems. Due to their lipophilic nature, these compounds bioaccumulate in the food chain, leading to higher concentrations in top predators. Environmental monitoring has detected residues of PCBs in various biota across multiple ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。